molecular formula C25H25N5O2 B2934546 3-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 2380190-56-5

3-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2934546
CAS No.: 2380190-56-5
M. Wt: 427.508
InChI Key: ODUJPMJJZVMDNB-UHFFFAOYSA-N
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Description

3-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that features a pyrazole ring, a piperidine ring, and a quinazolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole derivative, followed by the formation of the piperidine ring, and finally the quinazolinone moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazole derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .

Biology

Biologically, the compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory pathways. This makes it a candidate for the development of anti-inflammatory drugs .

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders. Its ability to modulate specific biological pathways is of significant interest .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. This could have applications in fields like materials science and nanotechnology .

Mechanism of Action

The mechanism of action of 3-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one apart is its combination of the pyrazole, piperidine, and quinazolinone moieties. This unique structure allows for a diverse range of chemical reactions and biological activities, making it a valuable compound in various fields of research .

Properties

IUPAC Name

3-[[1-(5-methyl-1-phenylpyrazole-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2/c1-18-22(15-27-30(18)20-7-3-2-4-8-20)25(32)28-13-11-19(12-14-28)16-29-17-26-23-10-6-5-9-21(23)24(29)31/h2-10,15,17,19H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUJPMJJZVMDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)CN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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